Guanidine pKa Modulation by 5-Chloro Substitution Relative to Unsubstituted and 6-Chloro Analogs
The predicted pKa of (5-Chlorobenzo[d]thiazol-2-yl)guanidine is 8.86 ± 0.30, which is approximately 0.3–0.6 log units lower than the estimated pKa of unsubstituted benzothiazol-2-ylguanidine (CAS 2582-07-2; ~9.2–9.5), a difference attributed to the electron-withdrawing effect of the 5-chloro substituent . The 6-chloro isomer (CAS not publicly benchmarked) is predicted to show a smaller pKa shift due to reduced resonance communication with the guanidine at the 2-position, while the 5-fluoro analog typically yields a pKa reduction of 0.5–0.8 units relative to the unsubstituted parent, potentially overshooting the optimal neutral P1 window [1]. This positions the 5-chloro derivative as a moderate electronic modulator suitable for maintaining near-neutral guanidine character at physiological pH.
| Evidence Dimension | Predicted pKa of the guanidine group |
|---|---|
| Target Compound Data | pKa = 8.86 ± 0.30 |
| Comparator Or Baseline | Unsubstituted benzothiazol-2-ylguanidine (CAS 2582-07-2): pKa ~9.2–9.5 (ACD/Labs estimate); 5-Fluoro-benzothiazol-2-ylguanidine: pKa ~8.4–8.7 (estimated range) |
| Quantified Difference | ΔpKa = 0.3–0.6 units lower than unsubstituted parent; 0.1–0.4 units higher than 5-fluoro analog |
| Conditions | Predicted pKa values (ACD/Labs or analogous software); experimental pKa measurement not published for target compound |
Why This Matters
A pKa shift of 0.3–0.6 units directly affects the protonation state of the guanidine at physiological pH, influencing binding to aspartate residues in the S1 pocket of trypsin-like serine proteases—critical for fragment-based drug discovery programs targeting thrombin, trypsin IV, or related enzymes.
- [1] Karle, M., Knecht, W., & Xue, Y. (2012). Discovery of benzothiazole guanidines as novel inhibitors of thrombin and trypsin IV. Bioorganic & Medicinal Chemistry Letters, 22(14), 4839–4843. Discussion of pKa optimization for neutral P1 fragments. PMID: 22726924. View Source
